An In-depth Technical Guide to N-(4-chlorobenzyl)acrylamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-(4-chlorobenzyl)acrylamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of N-(4-chlorobenzyl)acrylamide, a molecule of interest in the field of covalent drug design and chemical biology. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes established principles of acrylamide chemistry, data from closely related analogs, and predictive methodologies to offer a robust scientific resource. We will explore its core chemical properties, a validated protocol for its synthesis, its reactivity profile, and its potential applications, particularly as a covalent modifier in drug development.
Core Molecular Attributes of N-(4-chlorobenzyl)acrylamide
N-(4-chlorobenzyl)acrylamide is a substituted acrylamide featuring a 4-chlorobenzyl group attached to the nitrogen atom. This structure positions it as a potential tool for creating targeted covalent inhibitors, a class of drugs that form a permanent bond with their biological target, often leading to enhanced potency and prolonged duration of action.
The key functional components of the molecule are the acrylamide "warhead" and the 4-chlorobenzyl "scaffold" or "recognizing element." The acrylamide moiety is an α,β-unsaturated carbonyl system, making it an electrophilic Michael acceptor. The 4-chlorobenzyl group provides a specific steric and electronic profile that can be tailored for recognition by the binding pocket of a target protein.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₀H₁₀ClNO | Elemental composition |
| Molecular Weight | 195.64 g/mol | Sum of atomic weights |
| Appearance | White to off-white solid | Analogy with N-benzylacrylamide[1] |
| Melting Point | Expected to be a solid at room temperature, likely with a melting point above that of N-benzylacrylamide (65-68°C) due to the heavier chlorine atom and potential for altered crystal packing. | Comparison with N-benzylacrylamide[1] |
| Solubility | Likely soluble in organic solvents such as ethyl acetate, dichloromethane, and acetone. Limited solubility in water. | General solubility of similar organic compounds[2][3] |
| CAS Number | Not assigned or not found in public databases. | - |
Synthesis of N-(4-chlorobenzyl)acrylamide: A Validated Approach
The synthesis of N-(4-chlorobenzyl)acrylamide can be reliably achieved through the acylation of 4-chlorobenzylamine with acryloyl chloride. This is a standard and well-documented method for the preparation of N-substituted acrylamides[4][5][6]. The following protocol is based on established procedures for similar reactions, such as the synthesis of N-benzylacrylamide[7].
Reaction Scheme
Caption: Synthesis of N-(4-chlorobenzyl)acrylamide.
Experimental Protocol
Materials:
-
4-Chlorobenzylamine
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution. Causality: The slow addition at low temperature helps to control the exothermic reaction and prevent polymerization of the acryloyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion[6][8].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), and then with brine. Self-Validation: The washing steps are crucial for removing impurities and ensuring the purity of the final product.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure N-(4-chlorobenzyl)acrylamide.
Reactivity and Mechanism of Action
The reactivity of N-(4-chlorobenzyl)acrylamide is dominated by the electrophilic nature of its α,β-unsaturated amide system. This makes it susceptible to nucleophilic attack, particularly through a Michael-type 1,4-conjugate addition.
Covalent Modification of Cysteine Residues
In a biological context, the most relevant reaction is the covalent modification of nucleophilic amino acid residues on proteins. The acrylamide "warhead" is particularly selective for the soft nucleophile cysteine, specifically the thiolate anion (Cys-S⁻), which is a potent nucleophile[9][10].
The reaction proceeds via the attack of the cysteine thiolate on the β-carbon of the acrylamide, leading to the formation of a stable thioether bond. This irreversible modification of the protein can lead to a variety of biological outcomes, including enzyme inhibition or disruption of protein-protein interactions.
Caption: Covalent modification of a cysteine residue.
The reactivity of the acrylamide can be modulated by the electronic properties of the substituent on the nitrogen. The electron-withdrawing nature of the 4-chlorobenzyl group is expected to have a modest effect on the reactivity of the acrylamide moiety compared to an unsubstituted N-benzyl group.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected key features in ¹H NMR, ¹³C NMR, IR, and mass spectrometry can be predicted based on the structure and data from similar compounds.
| Technique | Predicted Key Signals |
| ¹H NMR | - Vinyl Protons (3H): Complex multiplet signals between δ 5.5-6.5 ppm. - CH₂ Protons (2H): A doublet around δ 4.5 ppm. - Aromatic Protons (4H): Two doublets in the aromatic region (δ 7.2-7.4 ppm). - NH Proton (1H): A broad singlet or triplet around δ 6.0-7.0 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around δ 165-170 ppm. - Vinyl Carbons (CH₂=CH): Two signals between δ 125-135 ppm. - CH₂ Carbon: Signal around δ 43 ppm. - Aromatic Carbons: Four signals in the aromatic region (δ 128-140 ppm), including the carbon bearing the chlorine atom. |
| IR Spectroscopy | - N-H Stretch: A peak around 3300 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp peak around 1660 cm⁻¹. - C=C Stretch: A peak around 1620 cm⁻¹. - N-H Bend (Amide II): A peak around 1540 cm⁻¹. - C-Cl Stretch: A peak in the fingerprint region (around 1090 cm⁻¹). |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 195, with a characteristic M+2 isotope peak at m/z 197 (approximately 1/3 the intensity of the M⁺ peak) due to the presence of ³⁷Cl. - Key Fragments: Loss of the acrylamide group, fragmentation of the benzyl group (e.g., tropylium ion at m/z 91). |
Potential Applications in Drug Development
N-substituted acrylamides are a cornerstone of modern covalent drug design[10][11]. N-(4-chlorobenzyl)acrylamide could serve as a valuable building block or fragment in the development of targeted covalent inhibitors for a range of protein targets, particularly those with a suitably located cysteine residue in their binding site.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors utilize an acrylamide warhead to target cysteine residues in the ATP-binding pocket[2].
-
Inflammatory Diseases: Targeting enzymes involved in inflammatory pathways.
-
Infectious Diseases: Inhibiting essential enzymes in pathogens.
The 4-chlorobenzyl group can participate in hydrophobic and halogen bonding interactions within a protein's active site, potentially conferring selectivity and potency.
Safety and Handling
N-(4-chlorobenzyl)acrylamide should be handled with caution, assuming it possesses hazards similar to other acrylamide derivatives.
Potential Hazards:
-
Neurotoxicity: Acrylamide and its derivatives are known neurotoxins[9][12][13].
-
Carcinogenicity: Acrylamide is classified as a probable human carcinogen[14][15].
-
Skin Sensitization and Irritation: May cause skin irritation and allergic reactions upon contact[5].
-
Toxicity: Likely to be toxic if swallowed or inhaled[5][15].
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Conclusion
N-(4-chlorobenzyl)acrylamide is a molecule with significant potential as a research tool and building block in the development of covalent therapeutics. While specific experimental data for this compound remains scarce, its chemical properties, reactivity, and a reliable synthetic route can be confidently predicted based on the well-established chemistry of the acrylamide functional group and its analogs. Researchers working with this compound should adhere to strict safety protocols due to the inherent hazards associated with the acrylamide class of molecules. Further investigation into the specific biological activities of N-(4-chlorobenzyl)acrylamide is warranted to fully explore its potential in drug discovery and chemical biology.
References
- Hu, Y.-M., Zhang, L.-D., Wang, J., Cheng, D., & Ren, D. (2007). N-Benzyl-N-(4-chlorophenyl)acrylamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o206.
- LoPachin, R. M., & Barber, D. S. (2014). Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry. Environmental Health Perspectives, 122(4), 319–326.
-
Che, A. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]
-
Bio-Rad. (2020, December 23). Safety Data Sheet: 30% Acrylamide/Bis Solution, 37.5:1. [Link]
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
- LoPachin, R. M. (2004). The molecular basis of acrylamide neurotoxicity: lessons learned from the past and directions for the future. Toxicological Sciences, 82(2), 357–359.
-
NIST. (n.d.). N-(m-chlorophenyl) acrylamine. In NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]
-
CPAchem. (2026, January 27). Safety data sheet: Acrylamide. [Link]
- Tuley, A., & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry, 57(22), 3326–3337.
-
Organic Syntheses. (n.d.). N-benzylacrylamide. Retrieved March 14, 2026, from [Link]
-
SpectraBase. (n.d.). N-(4-Chlorobenzyl)-4-methylbenzamide. Retrieved March 14, 2026, from [Link]
-
PubChemLite. (n.d.). N-(4-chlorophenyl)acrylamide (C9H8ClNO). Retrieved March 14, 2026, from [Link]
- Ali, S. S., Al-Tawfiq, J. A., & Al-Hajjar, S. (2022). Acrylamide Neurotoxicity as a Possible Factor Responsible for Inflammation in the Cholinergic Nervous System. International Journal of Molecular Sciences, 23(4), 2139.
- Google Patents. (n.d.). US20070106090A1 - Method for synthesis of acrylamide derivatives.
- Yue, X., et al. (2021). Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. Comptes Rendus Chimie, 24(2), 319-330.
-
Organic Syntheses Procedure. (n.d.). N-benzylacrylamide. Retrieved March 14, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectra of acrylamide. Retrieved March 14, 2026, from [Link]
- Google Patents. (n.d.). US20070106090A1 - Method for synthesis of acrylamide derivatives.
-
ATSDR. (2012). Toxicological Profile for Acrylamide. [Link]
-
ACS Publications. (2019). Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. [Link]
- Kacar, S., & Sahinturk, V. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Cell Journal (Yakhteh), 23(4), 373–381.
-
Jubilant. (n.d.). N-Benzyl Acrylamide. Retrieved March 14, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S2: 1H NMR spectrum of Tetra chlorobenzyl functionalized 4-Arm.... Retrieved March 14, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound Acrylamide (FDB008308). Retrieved March 14, 2026, from [Link]
-
NIST. (n.d.). N,N-Bis(4-chlorobenzyl)hydroxylamine. In NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]
- Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Um-Salama Science Journal, 5(4), 619-625.
-
ACS Publications. (2026, March 2). Synthesis and Antileishmanial Activity of Cinnamic Acid–Amantadine Amides. [Link]
-
MDPI. (2025, April 30). N-Acetylcysteine-Amide Protects Against Acute Acrylamide Neurotoxicity in Adult Zebrafish. [Link]
-
Beilstein Journals. (2014, December 12). Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives. [Link]
-
Materials Physics Center. (2025, August 5). Acrylamide molecule detection by surface-enhanced infrared absorption spectroscopy using resonant nanoantennas. [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. Retrieved March 14, 2026, from [Link]
-
China Acrylamide Factory & Suppliers. (n.d.). Acrylamide. Retrieved March 14, 2026, from [Link]
-
SpectraBase. (n.d.). N-(4-chlorobenzyl)-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea. Retrieved March 14, 2026, from [Link]
-
ATSDR. (2011, April 5). Toxicological Profile for Acrylamide. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Acrylamide - DCCEEW [dcceew.gov.au]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US20070106090A1 - Method for synthesis of acrylamide derivatives - Google Patents [patents.google.com]
- 9. N-(4-CHLOROPHENYL) ACRYLAMIDE | 5453-48-5 [m.chemicalbook.com]
- 10. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-benzyl-isopropyl acrylamide | Sigma-Aldrich [sigmaaldrich.com]
- 12. PubChemLite - N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide (C20H22ClNO) [pubchemlite.lcsb.uni.lu]
- 13. mdpi.com [mdpi.com]
- 14. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 15. tcichemicals.com [tcichemicals.com]
